1,2,3,4-Tetrahydronaphthalene-2-carboximidamide
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H14N2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide can be synthesized through the catalytic hydrogenation of naphthalene. This process involves the use of nickel catalysts under specific conditions to achieve the partial hydrogenation of the naphthalene ring . The reaction typically requires elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor, facilitating various chemical reactions. Its partially hydrogenated structure allows it to participate in redox reactions, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but without the carboximidamide group.
Naphthalene: The parent compound, fully aromatic and without hydrogenation.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13) |
InChI Key |
UXZGSEKEVNUZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=N)N |
Origin of Product |
United States |
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